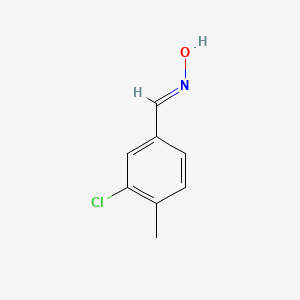
3-Chloro-4-methylbenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction is as follows:
3-Chloro-4-methylbenzaldehyde+Hydroxylamine hydrochloride→3-Chloro-4-methylbenzaldehyde oxime+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as the laboratory synthesis, scaled up for industrial use. This includes the use of larger reactors, optimized reaction conditions, and efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzaldehyde oximes.
Scientific Research Applications
3-Chloro-4-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: The parent compound without the chlorine and methyl substituents.
3-Chloro-4-methoxybenzaldehyde oxime: Similar structure with a methoxy group instead of a methyl group.
4-Methylbenzaldehyde oxime: Similar structure without the chlorine substituent.
Uniqueness
3-Chloro-4-methylbenzaldehyde oxime is unique due to the presence of both chlorine and methyl substituents on the benzene ring
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(NE)-N-[(3-chloro-4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+ |
InChI Key |
RRTZECQXPJOCGM-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















